N-(2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfone.
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Attachment of the Phenylethyl Group: : The phenylethyl group can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the phenylethyl moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, oxadiazoles are known for their antimicrobial, antifungal, and anti-inflammatory properties. N-(2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is being investigated for similar activities, particularly in the development of new pharmaceuticals.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to form hydrogen bonds with biological macromolecules, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide: Lacks the trifluoromethyl group, which may reduce its lipophilicity and biological activity.
N-(2-hydroxy-2-phenylethyl)-3-[4-(methyl)phenyl]-1,2,4-oxadiazole-5-carboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of the trifluoromethyl group in N-(2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a key feature that distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable molecule in various scientific and industrial applications.
Properties
Molecular Formula |
C18H14F3N3O3 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)13-8-6-12(7-9-13)15-23-17(27-24-15)16(26)22-10-14(25)11-4-2-1-3-5-11/h1-9,14,25H,10H2,(H,22,26) |
InChI Key |
RHVWDYZCCVRIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
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